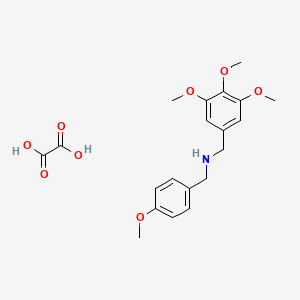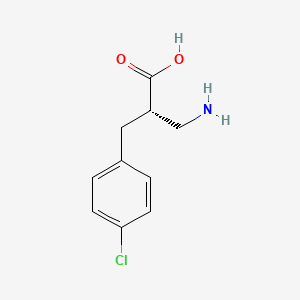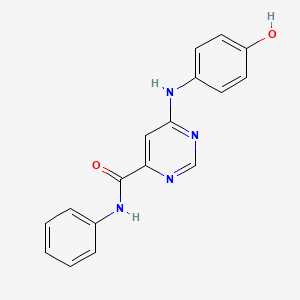
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxyphenylamino group and a phenylcarboxamide group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Substitution with Hydroxyphenylamino Group: The hydroxyphenylamino group is introduced via a nucleophilic substitution reaction, where a hydroxyphenylamine reacts with the pyrimidine ring.
Introduction of the Phenylcarboxamide Group: The phenylcarboxamide group is added through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, which can be further utilized in various applications.
科学的研究の応用
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
類似化合物との比較
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic Acid: Known for its anticancer and antioxidant properties.
Tyrosine: An amino acid with a hydroxyphenyl group, involved in protein synthesis and signaling pathways.
Uniqueness
6-((4-Hydroxyphenyl)amino)-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C17H14N4O2 |
|---|---|
分子量 |
306.32 g/mol |
IUPAC名 |
6-(4-hydroxyanilino)-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c22-14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)17(23)21-12-4-2-1-3-5-12/h1-11,22H,(H,21,23)(H,18,19,20) |
InChIキー |
PHKVYEJMODPMDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


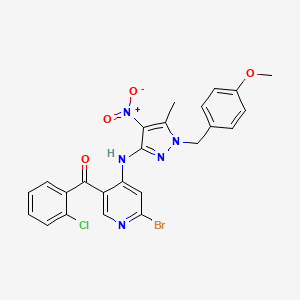
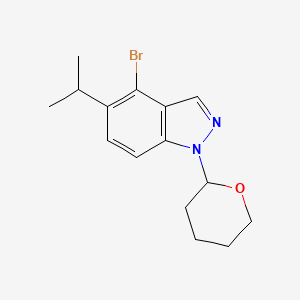
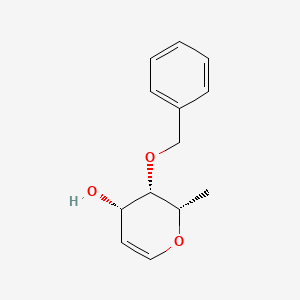
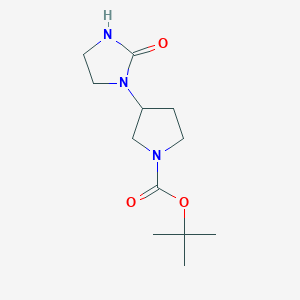
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
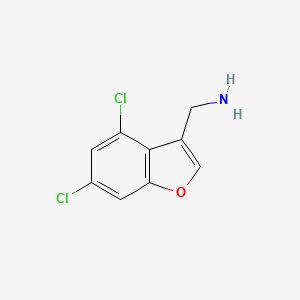
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)
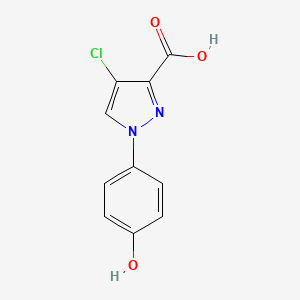
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
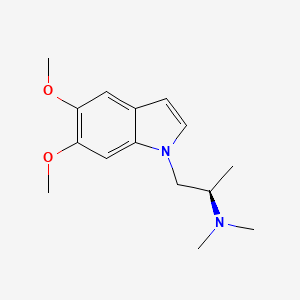
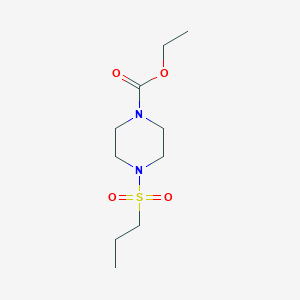
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)
